7-Nitrocoumarin
CAS No.: 19063-58-2
Cat. No.: VC20759963
Molecular Formula: C9H5NO4
Molecular Weight: 191.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19063-58-2 |
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Molecular Formula | C9H5NO4 |
Molecular Weight | 191.14 g/mol |
IUPAC Name | 7-nitrochromen-2-one |
Standard InChI | InChI=1S/C9H5NO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5H |
Standard InChI Key | XSECDQPYFOEVPU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=C1C=CC(=O)O2)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC2=C1C=CC(=O)O2)[N+](=O)[O-] |
Structural and Chemical Characteristics
7-Nitrocoumarin (C₁₀H₄NO₆) is a benzopyranone derivative with a nitro group at the 7th position of the coumarin ring. Its molecular weight is 234.14 g/mol, and it exists in a planar structure with conjugation between the carbonyl group and the aromatic ring . Key structural features include:
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Core structure: A bicyclic system consisting of a benzene ring fused to a pyrone ring.
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Substituents: A nitro group at position 7 and a lactone oxygen at position 2.
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Functional groups: The nitro group enhances electron-withdrawing effects, influencing reactivity and electronic properties .
Table 1: Physical and Chemical Properties of 7-Nitrocoumarin
Synthesis and Preparation Methods
The synthesis of 7-Nitrocoumarin typically involves nitration of coumarin or its derivatives. Two primary methods are employed:
Nitration of Coumarin
Coumarin undergoes nitration with concentrated nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction is temperature-controlled to ensure regioselectivity:
Reaction Conditions:
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Reagents: HNO₃ (concentrated), H₂SO₄ (1:3 ratio).
Mechanism:
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Electrophilic substitution: The nitro group is introduced at the 7th position due to the electron-withdrawing effect of the carbonyl group, which deactivates the ring and directs nitration to the para position relative to the lactone oxygen .
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Workup: The product is isolated via crystallization or chromatography .
Alternative Synthetic Routes
For derivatives with additional substituents (e.g., hydroxyl or methyl groups), Pechmann condensation is first used to synthesize the parent coumarin, followed by nitration . For example:
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Pechmann Condensation: Resorcinol and acetoacetic ester react in the presence of H₂SO₄ to form 7-hydroxy-4-methylcoumarin.
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Nitration: The intermediate undergoes nitration to yield 7-hydroxy-4-methyl-6-nitrocoumarin or 7-hydroxy-4-methyl-8-nitrocoumarin, depending on the reaction conditions .
Chemical Reactivity and Functionalization
The nitro group in 7-Nitrocoumarin participates in various chemical transformations, enabling its use as a precursor for diverse derivatives:
Reduction Reactions
The nitro group is reduced to an amine (-NH₂) under specific conditions:
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Catalytic Hydrogenation: Using H₂ and a palladium catalyst, yielding 7-aminocoumarin .
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Iron/Acetic Acid: Fe/HCl in glacial acetic acid reduces the nitro group to an amine, forming 7-aminocoumarin derivatives .
Substitution Reactions
The nitro group can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions, forming substituted coumarins .
Photophysical Properties
7-Nitrocoumarin exhibits fluorescence due to its conjugated π-system. The nitro group quenches fluorescence in the parent coumarin, but reduction to 7-aminocoumarin restores or enhances fluorescence, making it useful as a fluorogenic probe .
Biological and Pharmacological Applications
Antibacterial and Antifungal Activity
Nitrocoumarins, including 7-Nitrocoumarin derivatives, demonstrate antimicrobial properties:
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Activity Against S. aureus and E. coli: 7-Hydroxy-4-methyl-8-nitrocoumarin inhibits bacterial growth at concentrations of 50–100 µg/disc .
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Antifungal Efficacy: Some derivatives show activity against Candida albicans, though less potent than standard antifungals .
Table 2: Biological Activity of 7-Nitrocoumarin Derivatives
Antioxidant Activity
Nitrocoumarins exhibit antioxidant properties by scavenging free radicals:
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DPPH Assay: 7-Nitrocoumarin derivatives show IC₅₀ values comparable to ascorbic acid, indicating strong antioxidant activity .
Enzymatic Probes
7-Nitrocoumarin is used to study nitroreductase activity in pathogens like Sporothrix schenckii:
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Mechanism: Nitroreductase reduces the nitro group to an amine, generating a fluorescent aminocoumarin derivative .
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Applications: This reaction is exploited in diagnostics to detect nitroreductase activity in fungal cultures .
Industrial and Research Applications
Fluorescence Probes
7-Nitrocoumarin’s fluorescence properties make it ideal for:
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Cellular Imaging: Tracking enzyme activity or protein interactions in live cells .
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Sensors: Detecting nitroreductase activity in environmental or clinical samples .
Synthetic Intermediate
The nitro group serves as a precursor for synthesizing:
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Aminocoumarins: Used in dye synthesis and as antimicrobial agents .
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Substituted Coumarins: Nitro group replacement yields derivatives with tailored electronic and pharmacological properties .
Challenges and Future Directions
Limitations in Synthesis
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Regioselectivity: Nitration at the 7th position requires precise control to avoid side products .
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Yield Optimization: Industrial-scale production faces challenges in maintaining high purity .
Emerging Research Areas
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